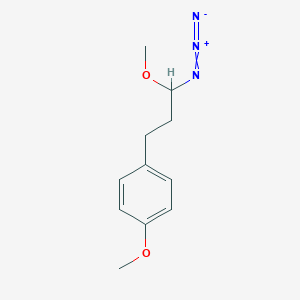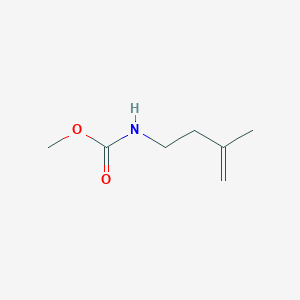
Methyl (3-methylbut-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-methylbut-3-en-1-yl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl (3-methylbut-3-en-1-yl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (3-methylbut-3-en-1-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-3-en-1-ol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at 90°C and exhibits broad functional-group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-methylbut-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl (3-methylbut-3-en-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl (3-methylbut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase and affecting neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Methyl (3-methylbut-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (3-methylbut-2-en-1-yl)carbamate: This compound has similar chemical properties but differs in its ester group.
3-Methylbut-3-en-1-yl cinnamate: This compound is used in different applications, such as flavoring and fragrance.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it suitable for a variety of applications in research and industry.
Eigenschaften
CAS-Nummer |
117555-81-4 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl N-(3-methylbut-3-enyl)carbamate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-5-8-7(9)10-3/h1,4-5H2,2-3H3,(H,8,9) |
InChI-Schlüssel |
ZIBNIDSOHICSAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


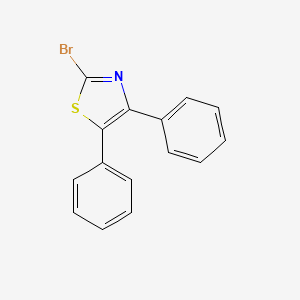
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
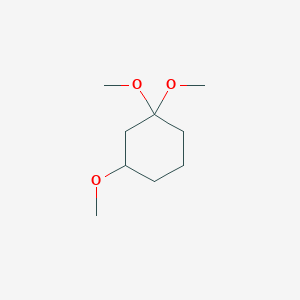
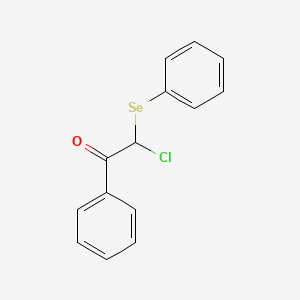
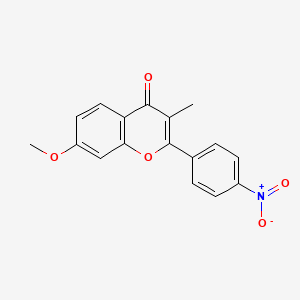


![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

